molecular formula C24H26N4O2 B15284257 (5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile

(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile

Cat. No.: B15284257
M. Wt: 402.5 g/mol
InChI Key: VFLFAJQGGJVJQQ-LGJNPRDNSA-N
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Description

5-({2-[4-(1-adamantyl)phenyl]hydrazino}methylene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound that features a unique adamantyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantyl group, known for its rigidity and bulkiness, imparts unique properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[4-(1-adamantyl)phenyl]hydrazino}methylene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multiple steps. One common approach is the condensation of 4-(1-adamantyl)phenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and functional group transformations. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-({2-[4-(1-adamantyl)phenyl]hydrazino}methylene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-({2-[4-(1-adamantyl)phenyl]hydrazino}methylene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({2-[4-(1-adamantyl)phenyl]hydrazino}methylene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the hydrazino and pyridinecarbonitrile moieties interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({2-[4-(1-adamantyl)phenyl]hydrazino}methylene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile stands out due to its combination of the adamantyl group with a hydrazino and pyridinecarbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

5-[(E)-[[4-(1-adamantyl)phenyl]hydrazinylidene]methyl]-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C24H26N4O2/c1-14-20(12-25)22(29)27-23(30)21(14)13-26-28-19-4-2-18(3-5-19)24-9-15-6-16(10-24)8-17(7-15)11-24/h2-5,13,15-17,28H,6-11H2,1H3,(H2,27,29,30)/b26-13+

InChI Key

VFLFAJQGGJVJQQ-LGJNPRDNSA-N

Isomeric SMILES

CC1=C(C(=O)NC(=C1/C=N/NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C#N

Canonical SMILES

CC1=C(C(=O)NC(=C1C=NNC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C#N

Origin of Product

United States

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